molecular formula C12H18N2O4S B6289784 (3S)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid CAS No. 2449063-37-8

(3S)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid

Cat. No.: B6289784
CAS No.: 2449063-37-8
M. Wt: 286.35 g/mol
InChI Key: KLOWILKBDXTWES-VWMHFEHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid is a compound that combines a pyrrolidinone derivative with a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-1-methyl-pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. The addition of 4-methylbenzenesulfonic acid is achieved through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters to maintain consistency and quality. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group in the pyrrolidinone ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The sulfonic acid group enhances solubility and facilitates transport across biological membranes.

Comparison with Similar Compounds

  • (2S,3R)-3-alkyl- and alkenylglutamates
  • (2S,3R)-3-methylglutamate

Comparison: Compared to these similar compounds, (3S)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid exhibits unique properties due to the presence of both the pyrrolidinone and sulfonic acid groups. This dual functionality enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

(3S)-3-amino-1-methylpyrrolidin-2-one;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H10N2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-7-3-2-4(6)5(7)8/h2-5H,1H3,(H,8,9,10);4H,2-3,6H2,1H3/t;4-/m.0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOWILKBDXTWES-VWMHFEHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CC[C@@H](C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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